Summary of the Application: ®-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist.
Methods of Application or Experimental Procedures: A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity. Isopropanol was selected as the most suitable cosolvent candidate.
Results or Outcomes: Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h.
Specific Scientific Field: Materials Chemistry.
Summary of the Application: Organic adsorbates on hierarchically structured surfaces can be used to fabricate bionic superhydrophobic surfaces on hydrophilic smooth materials.
Methods of Application or Experimental Procedures: This involves preparing micro/nanostructures and chemical modification.
Results or Outcomes: The organic adsorbates on hierarchically structured surfaces can lead to superhydrophobicity.
Summary of the Application: 2D nanomaterials have been used in photothermal applications due to their higher photothermal conversion efficiency.
Methods of Application or Experimental Procedures: This involves the use of 2D nanomaterials as photothermal agents.
Specific Scientific Field: Catalysis.
Summary of the Application: Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity.
Methods of Application or Experimental Procedures: The application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research.
Results or Outcomes: The field of single-atom catalysts has become very popular. In 2011, Zhang et al.
Specific Scientific Field: Food Chemistry.
Summary of the Application: Esterification is one of the most important methods to alter the structure of starch granules and improve its applications.
Methods of Application or Experimental Procedures: Conventionally, starch esters are prepared by conventional or dual modification techniques.
Results or Outcomes: The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters.
Specific Scientific Field: Organometallic Chemistry.
Summary of the Application: The metathesis reaction as such stands for a family of related reactions all of which involve a “cutting and stitching” of olefinic bonds leading to different unsaturated products.
Methods of Application or Experimental Procedures: When two different olefin substrates are used, the reaction is called the “cross metathesis.
Results or Outcomes: The field of single-atom catalysts has become very popular.
(1R)-1-(4-phenylphenyl)ethan-1-ol, also known as (R)-1-(4-biphenyl)ethanol, is an organic compound characterized by its chiral center and the presence of a biphenyl group. This compound features a secondary alcohol functional group, which contributes to its potential reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 210.26 g/mol. The structure consists of an ethyl backbone attached to a biphenyl moiety, making it a significant compound in various chemical and pharmaceutical applications.
These reactions are crucial for synthesizing derivatives and related compounds.
Research indicates that (1R)-1-(4-phenylphenyl)ethan-1-ol exhibits various biological activities. Its structural similarity to other phenolic compounds suggests potential antioxidant properties. Furthermore, studies have shown that compounds with similar structures can interact with biological targets, influencing processes such as cell signaling and metabolic pathways. Specific biological assays are needed to elucidate the exact mechanisms and efficacy of this compound.
Several synthetic routes have been developed for the preparation of (1R)-1-(4-phenylphenyl)ethan-1-ol:
(1R)-1-(4-phenylphenyl)ethan-1-ol has various applications in:
Interaction studies involving (1R)-1-(4-phenylphenyl)ethan-1-ol focus on its binding affinity to specific receptors or enzymes. Preliminary studies suggest that its biphenyl structure may allow it to engage in π–π stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor signaling pathways. Further research is required to map out these interactions comprehensively.
Several compounds share structural similarities with (1R)-1-(4-phenylphenyl)ethan-1-ol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-1-(4-chlorophenyl)ethan-1-ol | Chlorinated Alcohol | Contains a chlorine substituent which alters reactivity. |
| (S)-1-(4-bromophenyl)ethan-1-ol | Brominated Alcohol | Exhibits different biological activity due to bromine. |
| 2-(4-biphenyl)ethanol | Biphenyl Alcohol | Has an additional phenyl group affecting sterics. |
These compounds highlight the uniqueness of (1R)-1-(4-phenylphenyl)ethan-1-ol through variations in substituents and structural complexity, which can significantly influence their chemical properties and biological activities.